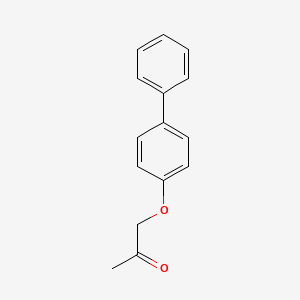

1-(4-Phenylphenoxy)propan-2-one

Übersicht

Beschreibung

1-(4-Phenylphenoxy)propan-2-one is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211910. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antiradical Activity

Research by Čižmáriková et al. (2020) explored the synthesis of a series of compounds including variants of 1-(4-Phenylphenoxy)propan-2-one. They investigated their antimicrobial activities against human pathogens like Staphylococcus aureus and Escherichia coli, as well as their antioxidant activities. The findings indicated that these compounds exhibit both antimicrobial and antioxidant properties, though these activities were lower compared to certain types of beta blockers (Čižmáriková et al., 2020).

Bioremediation Applications

Chhaya and Gupte (2013) studied the role of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A, a compound structurally related to this compound. Their research indicated the effectiveness of using certain enzymatic systems for the degradation of hydrophobic phenols like Bisphenol A, suggesting potential applications in environmental cleanup and pollution control (Chhaya & Gupte, 2013).

Structural and Spectral Analysis

Nycz et al. (2011) conducted a study on the structural and spectral analysis of several cathinones, including compounds structurally similar to this compound. Their research involved characterizing these compounds using techniques like FTIR, UV–Vis, and NMR spectroscopy. This study provides insights into the detailed molecular structure and properties of related compounds (Nycz et al., 2011).

Synthesis and Characterization of Derivatives

Salian et al. (2018) focused on the synthesis and characterization of chalcone derivatives structurally related to this compound. Their research emphasized the importance of specific structural elements in determining the properties of these compounds, which could have implications for their applications in various fields (Salian et al., 2018).

Inhibition of Protease Kinase for Cancer Treatment

A study by H. et al. (2021) investigated the potential of 1-phenyl-3(4-methoxyphenyl)-2-propenone, a compound related to this compound, as a protease kinase inhibitor. This research is significant for understanding the potential applications of these compounds in the treatment of cancer (H. et al., 2021).

Other Related Studies

- Kato et al. (1999) explored novel calcium antagonists with antioxidant activity, relevant to cardiovascular diseases (Kato et al., 1999).

- Schenk (2014) discussed the syntactic behavior of idioms in the context of pharmacologically valuable derivatives (Schenk, 2014).

- Parveen et al. (2008) synthesized and characterized hydroxy pyrazolines, contributing to the knowledge of organic chemistry and potential applications in medicine (Parveen et al., 2008).

- Husain et al. (2008) synthesized novel anti-inflammatory and analgesic agents, providing insights into potential therapeutic applications (Husain et al., 2008).

Eigenschaften

IUPAC Name |

1-(4-phenylphenoxy)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-12(16)11-17-15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMKZKHZVXYJPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

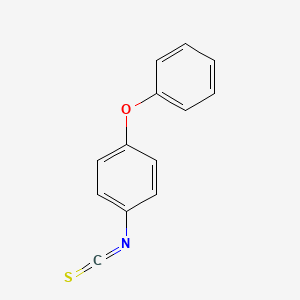

Canonical SMILES |

CC(=O)COC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00309409 | |

| Record name | 1-(4-phenylphenoxy)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00309409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18859-38-6 | |

| Record name | 1-([1,1′-Biphenyl]-4-yloxy)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18859-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 211910 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018859386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC211910 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-phenylphenoxy)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00309409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B1267212.png)